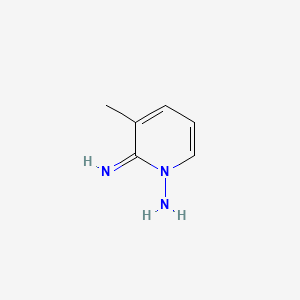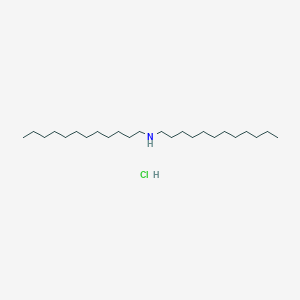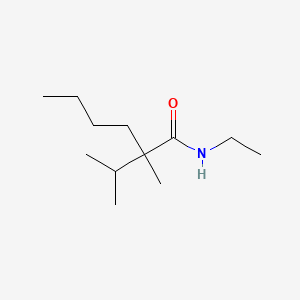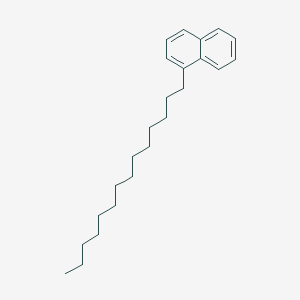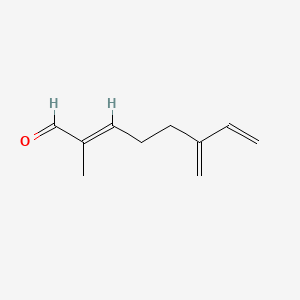
N-Formyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-L-threonine: is a derivative of the amino acid threonine, where a formyl group is added to the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Formyl-L-threonine can be synthesized through the N-formylation of L-threonine. This process typically involves the reaction of L-threonine with formic acid or formylating agents under specific conditions. Catalysts such as metal/metal oxide-based catalysts are often used to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of eco-friendly media, including water, polyethylene glycol, and ionic liquids, as well as solvent-free conditions. The use of heterogeneous nanocatalysts is also common due to their thermal stability, reusability, and high catalytic performance .
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Formyl-L-threonine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Industry: this compound is used in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-Formyl-L-threonine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in metabolic pathways related to protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria and mitochondria.
N-Formyl-L-proline:
Uniqueness: N-Formyl-L-threonine is unique due to its specific structure and the presence of the formyl group on the threonine amino acid
Eigenschaften
CAS-Nummer |
93893-56-2 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S,3R)-2-formamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)4(5(9)10)6-2-7/h2-4,8H,1H3,(H,6,7)(H,9,10)/t3-,4+/m1/s1 |
InChI-Schlüssel |
XPMTWLZSOSJMDJ-DMTCNVIQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC=O)O |
Kanonische SMILES |
CC(C(C(=O)O)NC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




